N-methoxyphthalimide
Overview
Description
N-methoxyphthalimide is a derivative of phthalimide, which is a compound that has been extensively studied due to its versatile applications in organic synthesis and polymer chemistry. The modification of phthalimide by introducing a methoxy group can alter its chemical and physical properties, potentially leading to new applications.
Synthesis Analysis
The synthesis of N-methoxyphthalimide-related compounds often involves the reaction of phthalic anhydride with various amines or alcohols. For instance, N-(2-Hydroxyethyl) phthalimide (NHEP) is prepared by heating phthalic anhydride with ethanolamine . Another example is the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, which is achieved by reacting an in situ generated aryltelluride with N-(2-bromoethyl)phthalimide . These methods demonstrate the versatility of phthalimide chemistry in generating a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of N-methoxyphthalimide derivatives can be complex, as seen in the case of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, where the Te-C(alkyl) bond length is longer than the Te-C(aryl) bond length . The crystal structure analysis of N-hydroxyphthalimide, a related compound, shows that it belongs to the monoclinic system, indicating the potential for diverse molecular geometries within this family of compounds .
Chemical Reactions Analysis
N-methoxyphthalimide and its derivatives participate in a variety of chemical reactions. For example, N-hydroxyphthalimide has been used as a photoredox catalyst in the radical cyclization of N-methylanilines with isocyanides . Polymer-supported N-hydroxyphthalimide catalyzes the aerobic oxidation of toluene and p-methoxytoluene . These reactions highlight the catalytic potential of N-methoxyphthalimide derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methoxyphthalimide derivatives can be characterized by various analytical techniques. For instance, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate were characterized by IR, 1H-NMR spectral studies, and thermal analysis . The solubility and intrinsic viscosity of these polymers were also investigated, providing insight into their physical properties. The thermal stability and decomposition of N-hydroxyphthalimide have
Scientific Research Applications
Synthesis and Chemistry
- N-methoxyphthalimide is involved in various synthetic processes, including the facile synthesis of N-hydroxyphthalimide, an important industrial chemical. The synthesis involves simple procedures, high yield, and high product purity (L. Chemical, 2012).
- It is also a key component in the formation of novel products through reactions like cathodic reduction in methanol, leading to the discovery of new compounds such as N-hydroxymethyl-3-hydroxyphthalimidine, characterized using NMR, FT-IR, MS, and X-ray crystallography (Orzeszko et al., 1998).
Photoreactions and Photocatalysis
- N-methoxyphthalimide has been used in photodecarboxylative benzylations, a reaction process using accessible starting materials, yielding benzylated hydroxyphthalimidines in moderate to good yields. This process is noteworthy for its efficiency both in batch and continuous-flow conditions (Pordanjani et al., 2015).
- Another application involves DNA photocleaving, where derivatives of N-methoxyphthalimide like N-aroyloxynaphthalimides have shown effective DNA intercalation and photocleaving activity, influenced by substituents on the benzene ring of the benzoyloxy moiety (Qian et al., 2001).
Analytical and Environmental Applications
- N-methoxyphthalimide derivatives have been developed for highly selective and sensitive detection of various biochemical substances. For instance, N-hydroxyphthalimide has been used as a chemiluminescence coreactant, enhancing the detection sensitivity of substances like superoxide dismutase, uric acid, and Co2+ (Saqib et al., 2018).
- In addition, N-methoxyphthalimide-based compounds like Tetra-Methoxy Resorcinarene-N-(2-ethyl) Phthalimide have been synthesized for selective recognition of nitroaromatic compounds, such as 4-nitrotoluene, in environmental applications (Panchal et al., 2017).
Polymer Science and Material Engineering
- N-methoxyphthalimide is pivotal in the field of polymer science. For instance, polymer-supported N-hydroxyphthalimide has shown catalytic activity in the aerobic oxidation of organic compounds like toluene and p-methoxytoluene (Kasperczyk et al., 2015).
- It also plays a role in the radical polymerization of materials, such as in the polymerization of methyl methacrylate, acting as an initiator and providing stereochemical control (Opeida et al., 2011).
Batteries and Energy Storage
- A non-persistent radical precursor based on N-hydroxyphthalimide has been reported as a low-cost, high-potential organic cathode in binary electrolyte for semi-aqueous redox batteries. This highlights its potential in energy storage applications (Tian et al., 2019).
Optical and Electronic Applications
- In optical applications, derivatives of N-methoxyphthalimide like N-hydroxyphthalimide have been used for crystal growth and characterization, showing excellent transmittance and thermal stability, important for materials in optical devices (Krishnakumar et al., 2008).
properties
IUPAC Name |
2-methoxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULOVFSIMMKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298969 | |
Record name | N-methoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxyphthalimide | |
CAS RN |
1914-20-1 | |
Record name | 2-Methoxy-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 127164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1914-20-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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